Galanin (1-15) (porcine, rat)

Übersicht

Beschreibung

Galanin(1-15) is a neuropeptide fragment derived from the larger peptide galanin. It consists of the first 15 amino acids of the full-length galanin peptide. Galanin and its fragments, including galanin(1-15), are involved in various physiological processes, particularly in the central nervous system. Galanin(1-15) has been shown to modulate mood and behavior, making it a subject of interest in the study of depression and anxiety .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Galanin(1-15) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under anhydrous conditions to prevent hydrolysis of the peptide bonds. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of galanin(1-15) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity for research and therapeutic applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Galanin(1-15) unterliegt hauptsächlich Wechselwirkungen mit Rezeptoren und nicht mit traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Es kann an Bindungs- und Signalreaktionen mit seinen Rezeptoren beteiligt sein, wie z. B. dem Galanin-Rezeptor 1 (GalR1) und dem Galanin-Rezeptor 2 (GalR2) .

Häufige Reagenzien und Bedingungen: Die Bindung von Galanin(1-15) an seine Rezeptoren beinhaltet oft physiologische Bedingungen, wie z. B. neutralen pH-Wert und Körpertemperatur. In experimentellen Umgebungen werden verschiedene Puffer und Salze verwendet, um diese Bedingungen aufrechtzuerhalten .

Hauptprodukte, die gebildet werden: Das Hauptergebnis der Wechselwirkungen von Galanin(1-15) ist die Modulation der Rezeptoraktivität, die zu nachgeschalteten Signalereignissen führt. Diese Wechselwirkungen erzeugen keine traditionellen chemischen Produkte, sondern biologische Reaktionen .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Mood Regulation and Anxiety Disorders

Research has demonstrated that Galanin (1-15) influences mood-related behaviors in rat models. A study indicated that central administration of galanin can affect depression-like behaviors, particularly through its interaction with galanin receptors (GALR1 and GALR2) in specific brain regions. The findings suggest that GALR1 may have a prodepressive effect, while GALR2 could exert an antidepressive influence. This duality indicates potential therapeutic targets for mood disorders .

Case Study: Chronic Mild Stress Model

In a chronic mild stress (CMS) model, rats exhibited increased expression of GALR1 in the ventral periaqueductal gray (vPAG), correlating with depression-like behaviors. Silencing GALR1 expression using siRNA reversed these behaviors, suggesting that antagonists targeting GALR1 may offer antidepressant effects .

Gastrointestinal Motility

Galanin (1-15) has been implicated in the regulation of gastrointestinal motility. It has been shown to produce inhibitory effects on contractions in various animal models, including guinea pigs and rats. This action is mediated through its receptors, which are widely expressed in the gastrointestinal tract .

Case Study: Contractile Responses

In studies involving porcine models, Galanin (1-15) was found to modulate contractile activity in the myometrium during inflammation. The peptide's application resulted in altered contractile amplitude and frequency, indicating its role in managing gastrointestinal motility under pathological conditions .

Uterine Contractility

Galanin (1-15) also plays a critical role in reproductive physiology, particularly concerning uterine contractility. Research has shown that this neuropeptide affects myometrial function during inflammation.

Case Study: Inflammatory Response in Gilts

A study on gilt uteri demonstrated that inflammation reduced GALR1 protein expression while affecting contractile responses. The application of Galanin (1-15) modulated the contractile amplitude and frequency in both normal and inflamed uteri, suggesting its potential as a therapeutic agent for managing uterine disorders .

Summary of Findings

The following table summarizes key findings regarding the applications of Galanin (1-15):

Wirkmechanismus

Galanin(1-15) exerts its effects by binding to galanin receptors, particularly GalR1 and GalR2. Upon binding, it modulates the activity of these receptors, leading to changes in intracellular signaling pathways. This modulation can affect neurotransmitter release and receptor sensitivity, ultimately influencing mood and behavior . The peptide’s interaction with serotonin receptors, such as 5-HT1A, is particularly significant in its antidepressant-like effects .

Vergleich Mit ähnlichen Verbindungen

Galanin: The full-length peptide from which galanin(1-15) is derived.

Galanin-like Peptide (GALP): Another member of the galanin family with distinct but overlapping functions.

Galanin-message Associated Peptide (GMAP): A peptide derived from the same precursor as galanin, involved in different biological processes.

Uniqueness: Galanin(1-15) is unique in its ability to selectively modulate specific receptor subtypes and enhance the effects of certain antidepressants. Its shorter length compared to full-length galanin allows for more targeted interactions with receptors, making it a valuable tool in neuropharmacology .

Biologische Aktivität

Galanin (1-15) is a neuropeptide fragment derived from the full-length galanin peptide, which consists of 29 amino acids. The biological activity of this fragment has been the subject of various studies, particularly in the context of its roles in neuronal signaling, appetite regulation, and cardiovascular effects. This article provides a detailed overview of the biological activity of Galanin (1-15), including relevant case studies and research findings.

Galanin (1-15) is characterized by its N-terminal sequence, which is crucial for its interaction with galanin receptors. Unlike the full-length galanin (1-29), Galanin (1-15) exhibits specific biological activities that influence various physiological processes. The fragment has been shown to interact with G-protein coupled receptors (GPCRs), which are pivotal in mediating intracellular signaling pathways .

Key Mechanisms:

- Inhibition of Serotonin Release : Galanin (1-15) has been found to inhibit serotonin (5-HT) release in the brain, particularly affecting the dorsal raphe nucleus and ventral hippocampus. This modulation plays a significant role in regulating mood and anxiety behaviors .

- Appetite Regulation : Studies indicate that central administration of galanin fragments can stimulate feeding behavior. Specifically, Galanin (1-15) has been shown to increase food consumption when administered intraventricularly in rat models .

Biological Activities

The biological activities of Galanin (1-15) encompass a range of physiological responses:

Case Study 1: Feeding Behavior

A study investigated the effects of intraventricularly administered Galanin (1-15) on feeding behavior in rats. The results demonstrated that both Galanin (1-29) and its shorter fragment significantly increased food intake compared to saline controls, suggesting that even truncated forms retain functional activity related to appetite stimulation .

Case Study 2: Serotonergic Modulation

Research published in Nature highlighted that Galanin (1-15) significantly reduced extracellular levels of serotonin in the ventral hippocampus when infused directly into the dorsal raphe nucleus. This suggests a critical role for this peptide fragment in modulating serotonergic neurotransmission, which could have implications for understanding mood disorders .

Comparative Analysis with Full-Length Galanin

Galanin (1-15) exhibits distinct biological activities compared to its full-length counterpart:

Eigenschaften

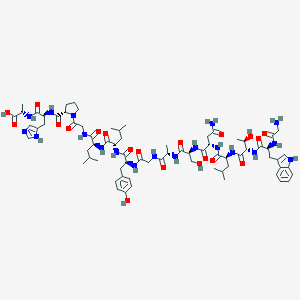

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H105N19O20/c1-35(2)21-47(62(100)78-32-59(98)91-20-12-15-55(91)70(108)87-52(26-43-30-75-34-79-43)63(101)81-39(8)72(110)111)84-64(102)48(22-36(3)4)85-66(104)50(24-41-16-18-44(94)19-17-41)83-58(97)31-77-61(99)38(7)80-69(107)54(33-92)89-67(105)53(27-56(74)95)86-65(103)49(23-37(5)6)88-71(109)60(40(9)93)90-68(106)51(82-57(96)28-73)25-42-29-76-46-14-11-10-13-45(42)46/h10-11,13-14,16-19,29-30,34-40,47-55,60,76,92-94H,12,15,20-28,31-33,73H2,1-9H3,(H2,74,95)(H,75,79)(H,77,99)(H,78,100)(H,80,107)(H,81,101)(H,82,96)(H,83,97)(H,84,102)(H,85,104)(H,86,103)(H,87,108)(H,88,109)(H,89,105)(H,90,106)(H,110,111)/t38-,39-,40+,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXLDVDBPRBBLT-GDRYISODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H105N19O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150160 | |

| Record name | Galanin (1-15) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112747-70-3 | |

| Record name | Galanin (1-15) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112747703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galanin (1-15) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.